

Application Note: Quantification of Flucloxacillin Sodium Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Flucloxacillin sodium	
Cat. No.:	B1260152	Get Quote

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **Flucloxacillin sodium** in bulk drug substances and pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control and research applications.

Introduction

Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is effective against beta-lactamase-producing bacteria, particularly Staphylococcus aureus. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Flucloxacillin sodium in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Flucloxacillin due to its high specificity, sensitivity, and accuracy[1]. This document provides a comprehensive protocol for the quantification of Flucloxacillin sodium using a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocols Instrumentation and Chromatographic Conditions



A standard HPLC system equipped with a UV detector is required for this analysis. The following table summarizes the instrumental and chromatographic conditions based on established methods[2][3][4].

Parameter	Recommended Conditions
HPLC System	Quaternary pump, autosampler, column oven, UV detector
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Varies; a common mobile phase is a mixture of a phosphate buffer and a solvent like acetonitrile or methanol. One example is 0.020 M Potassium Dihydrogen Orthophosphate and Acetonitrile (75:25 v/v)[3]. Another is Methanol and KH2PO4 buffer (pH 5) (60:40 v/v)[2].
Flow Rate	Typically 1.0 to 1.5 mL/min[3][4]
Injection Volume	10-20 μL[3][5]
Column Temperature	Ambient or controlled at 40°C[6]
Detection Wavelength	225 nm or 237 nm[3][4]

Preparation of Solutions

- a. Mobile Phase Preparation: Prepare the chosen mobile phase by accurately mixing the components. For instance, to prepare a 0.020 M potassium dihydrogen orthophosphate buffer, dissolve the appropriate amount of KH2PO4 in HPLC grade water and adjust the pH if necessary. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use[5].
- b. Standard Solution Preparation: Accurately weigh about 50 mg of **Flucloxacillin sodium** reference standard and transfer it to a 50 mL volumetric flask. Dissolve the standard in the mobile phase, sonicate for a few minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase to obtain a stock solution. Prepare working standard solutions by



further diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration[3].

c. Sample Preparation (from Capsules): For the analysis of capsule dosage forms, take the contents of at least 20 capsules and determine the average weight. Weigh a quantity of the powdered capsule contents equivalent to a specific amount of **Flucloxacillin sodium** and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve the active ingredient, and then dilute to the mark. Filter the solution through a 0.45 µm filter before injecting it into the HPLC system[7].

Method Validation Summary

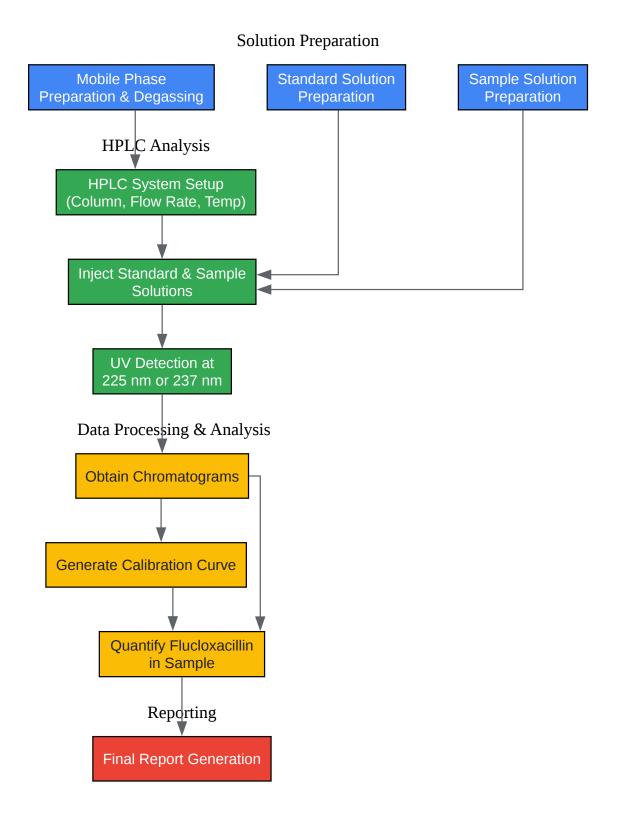
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters.

Validation Parameter	Typical Results	
Linearity (Concentration Range)	20-100 μg/mL[4][8]	
Correlation Coefficient (r²)	> 0.999[4][8]	
Accuracy (% Recovery)	98.52% - 100.01%[3]	
Precision (% RSD)	< 2.0%[3][8]	
Limit of Detection (LOD)	0.00437% w/v[2] or 2.98 μg/mL[4][8]	
Limit of Quantification (LOQ)	0.0132% w/v[2] or 9.98 μg/mL[4][8]	

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of **Flucloxacillin sodium** using the HPLC method.





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Caption: Workflow for Flucloxacillin Sodium Quantification by HPLC.



Conclusion

The HPLC method described in this application note is a reliable and validated technique for the quantification of **Flucloxacillin sodium** in pharmaceutical samples. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. The provided protocols and validation data demonstrate the method's suitability for ensuring the quality and consistency of **Flucloxacillin sodium** products.

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